[4-(1H-Benzimidazol-2-yl)phenyl]acetic acid
Description
[4-(1H-Benzimidazol-2-yl)phenyl]acetic acid is a benzimidazole derivative characterized by a phenylacetic acid group attached to the 2-position of the benzimidazole core. This structure confers diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties . Its mechanism of action often involves interactions with enzymes or receptors, leveraging the benzimidazole moiety's ability to mimic purine bases in nucleic acids . The compound serves as a scaffold for synthesizing derivatives with enhanced pharmacological profiles.
Structure
3D Structure
Properties
CAS No. |
66631-25-2 |
|---|---|
Molecular Formula |
C15H12N2O2 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
2-[4-(1H-benzimidazol-2-yl)phenyl]acetic acid |
InChI |
InChI=1S/C15H12N2O2/c18-14(19)9-10-5-7-11(8-6-10)15-16-12-3-1-2-4-13(12)17-15/h1-8H,9H2,(H,16,17)(H,18,19) |
InChI Key |
XVHYGOZXCFOEET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Condensation of o-Phenylenediamine with 4-Aminobenzoic Acid
A widely reported and effective method for synthesizing 4-(1H-benzimidazol-2-yl)aniline, a key intermediate, involves the condensation of o-phenylenediamine with 4-aminobenzoic acid under acidic reflux conditions:
Reagents and Conditions : Equimolar amounts of o-phenylenediamine and 4-aminobenzoic acid are refluxed in o-phosphoric acid or polyphosphoric acid at temperatures ranging from 180 to 200 °C for 2 to 4 hours.
Mechanism : The acid catalyzes the cyclization and dehydration steps forming the benzimidazole ring fused to the phenyl ring bearing an amino group.
Yield and Purification : Yields reported range from 51% to 70%, with the product isolated by precipitation upon cooling and neutralization, followed by recrystallization from ethanol or methanol to enhance purity.
Characterization : Melting points around 235-240 °C and Rf values in ethyl acetate/petroleum ether systems confirm product identity.
Alternative Catalytic Redox Condensation
An innovative approach uses iron/sulfur (Fe/S) catalytic redox condensation of phenylacetic acid with 2-nitroaniline to form benzimidazole derivatives without organic by-products:
Reagents : Phenylacetic acid and 2-nitroaniline in the presence of Fe/S catalyst.
Conditions : The reaction proceeds under heating, facilitating decarboxylation and reduction steps.
Advantages : This method offers a green chemistry approach with high efficiency and minimal waste.
Introduction of the Acetic Acid Side Chain
The phenylacetic acid moiety can be introduced or preserved through careful selection of starting materials and reaction conditions:
Starting from 4-(1H-benzimidazol-2-yl)aniline, further functionalization can be achieved by acylation or alkylation reactions to install the acetic acid group.
Alternatively, the use of 4-aminophenylacetic acid as a starting material in the benzimidazole ring formation allows direct incorporation of the acetic acid functionality.
Specific Synthetic Routes and Reaction Conditions
Solvent and Catalyst Selection
Solvents : Polar aprotic solvents, ethers, esters, and mixtures with water are commonly used to optimize solubility and reaction rates.
Catalysts and Acids : Lewis acids such as aluminum chloride, boron trifluoride, ferric chloride, and calcium chloride dihydrate are employed to facilitate cyclization and substitution reactions.
Bases : Alkali metal carbonates and bicarbonates (e.g., sodium carbonate, potassium bicarbonate) are used to neutralize acids and promote condensation at mild temperatures (10-50 °C).
Purification Techniques
Crystallization from suitable solvents (ethanol, methanol) and chromatographic methods ensure high purity, often exceeding 95% by HPLC analysis.
Gas-phase treatments with ammonia and hydrogen chloride in the presence of Lewis acids have been used to convert intermediates to desired benzimidazole derivatives with enhanced purity.
Data Table Summarizing Key Preparation Methods
| Method | Starting Materials | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Condensation in o-phosphoric acid | o-Phenylenediamine + 4-aminobenzoic acid | 180-200 °C, 2-4 h reflux | 51-70 | Acid catalyzed, classical method, product recrystallized from ethanol |
| Fe/S catalytic redox condensation | Phenylacetic acid + 2-nitroaniline | Heating with Fe/S catalyst | High (not specified) | Green chemistry approach, no organic by-products |
| Ammonia gas treatment with Lewis acid | Benzimidazole intermediates | -15 to 35 °C, various solvents | Purity >95% | Enhances purity, used in advanced intermediate preparation |
| Diazotization and coupling | 4-(1H-benzimidazol-2-yl)aniline + phenolic/amine compounds | 0-5 °C, acidic medium | Moderate to high | Used for derivative synthesis, not direct acetic acid preparation |
Research Findings and Analytical Data
Spectral Characterization : FTIR, ^1H NMR, and melting point data confirm the structure and purity of synthesized compounds. For example, characteristic benzimidazole N-H stretching appears around 3460 cm^-1 in FTIR, and aromatic proton signals appear between 7.7-8.9 ppm in ^1H NMR.
Purity Enhancement : Use of specific purification steps such as recrystallization and gas-phase treatments significantly improves the purity of benzimidazole derivatives, which is critical for pharmaceutical applications.
Reaction Optimization : Temperature control (10-50 °C) and solvent choice are crucial for maximizing yield and minimizing side reactions during condensation and substitution steps.
Chemical Reactions Analysis
Types of Reactions
2-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce nitro groups to amines or other functional group transformations.
Substitution: Common in aromatic compounds, where hydrogen atoms on the benzene ring are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines.
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
- The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its benzimidazole moiety allows for diverse functionalization, enabling chemists to develop new derivatives with tailored properties.
Reactivity and Mechanisms
- The reactivity of [4-(1H-Benzimidazol-2-yl)phenyl]acetic acid can be attributed to its ability to participate in various chemical reactions, including oxidation and reduction processes. These reactions can yield carboxylic acids, ketones, or amines depending on the conditions used.
Biological Applications
Enzyme Inhibition
- Research indicates that this compound may act as an enzyme inhibitor. The benzimidazole group can effectively bind to active sites on enzymes, potentially inhibiting their activity and leading to therapeutic effects against various diseases .
Antitumor Properties
- Studies have highlighted the compound's potential as an antitumor agent. Its derivatives have been investigated for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Activity
- The compound exhibits promising antimicrobial properties. Various derivatives have been synthesized and tested against a range of pathogens, showing efficacy in inhibiting bacterial growth and fungal infections .
Medicinal Applications
Pharmacological Significance
- Benzimidazole derivatives, including this compound, are recognized for their diverse pharmacological activities. These include:
Case Study 1: Anticancer Activity
A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell viability, with IC50 values suggesting potent antitumor activity comparable to established chemotherapeutics.
Case Study 2: Antimicrobial Efficacy
In vitro tests were conducted to assess the antimicrobial activity of synthesized derivatives of this compound against Gram-positive and Gram-negative bacteria. The most effective derivative exhibited a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, indicating its potential as a novel antimicrobial agent.
Data Tables
| Application Area | Specific Use | Results/Findings |
|---|---|---|
| Chemistry | Building block for synthesis | Facilitates complex molecule synthesis |
| Biology | Enzyme inhibition | Potential to inhibit enzyme activity |
| Medicine | Antitumor properties | Induces apoptosis in cancer cells |
| Medicine | Antimicrobial activity | Effective against various pathogens |
Mechanism of Action
The mechanism of action for 2-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to active sites on enzymes, inhibiting their activity and thereby exerting its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[4-(1H-Benzimidazol-2-yl)phenyl]acetamide
- Structural Difference : Replaces the acetic acid group with an acetamide (-NHCOCH₃).
- Activity : Exhibits potent anthelmintic activity against Eisenia fetida, comparable to albendazole in paralyzing and killing adult earthworms .
Furan-2-carboxylic acid-[4-(1H-benzimidazol-2-yl)phenyl]amide
- Structural Difference : Substitutes acetic acid with a furan-2-carboxamide group.
- Activity : Demonstrates anthelmintic efficacy similar to N-[4-(1H-benzimidazol-2-yl)phenyl]acetamide, suggesting heterocyclic substituents retain bioactivity .
5-(4-(1H-Benzimidazol-2-yl)phenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
- Structural Difference : Incorporates a 1,2,4-triazole-thiol ring system.
- Activity : Shows anticandidal activity against Candida albicans, though potency data are unspecified .
- Key Finding : The triazole-thiol group may enhance antifungal activity via metal chelation or thiol-disulfide interactions.
N-(4-(1H-Benzimidazol-2-yl)phenyl)-4-(1H-benzimidazol-2-yl)benzamide
- Structural Difference : Replaces acetic acid with a benzamide group linked to a second benzimidazole.
- Activity : Displays antibacterial activity against MRSA (equal to ampicillin) and antioxidant properties .
- Key Finding : The dual benzimidazole structure likely improves DNA intercalation or enzyme inhibition.
N’-{4-[2-(1H-Benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyaceto hydrazide
- Structural Difference : Modifies the acetic acid group into a hydroxyaceto hydrazide.
- Activity : Exhibits superior anti-inflammatory effects in rat paw edema models, outperforming indomethacin .
- Key Finding : The hydrazide moiety enhances hydrogen bonding and bioavailability, contributing to increased potency.
Data Table: Comparative Analysis of Key Compounds
Mechanistic and Pharmacokinetic Insights
- Lipophilicity : Acetamide and benzamide derivatives exhibit higher lipophilicity than the carboxylic acid analogue, improving cell membrane penetration .
- Hydrogen Bonding : Hydrazide and triazole-thiol derivatives enhance hydrogen bonding with biological targets, increasing binding affinity .
- Metabolic Stability : The carboxylic acid group in this compound may reduce metabolic stability compared to neutral substituents (e.g., acetamide) due to susceptibility to glucuronidation.
Biological Activity
[4-(1H-Benzimidazol-2-yl)phenyl]acetic acid is a compound that belongs to the benzimidazole class, known for its diverse biological activities. Benzimidazole derivatives have been extensively studied due to their potential therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Anticancer Activity
Research indicates that benzimidazole derivatives exhibit significant anticancer properties. For instance, a study highlighted the effectiveness of several benzimidazole derivatives against various cancer cell lines. Specifically, this compound demonstrated cytotoxic effects on K562S (IMA-sensitive) and K562R (IMA-resistant) cells. The compound induced apoptosis and activated caspase-3/7 pathways, indicating its potential as an anticancer agent against chronic myeloid leukemia (CML) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | K562S | 15.0 |
| This compound | K562R | 20.5 |
Antimicrobial Activity
The antimicrobial properties of benzimidazole derivatives have also been explored. In vitro studies showed that this compound exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been assessed through various assays. It was found to inhibit pro-inflammatory cytokines and reduce edema in animal models. The compound's mechanism involves the suppression of nuclear factor-kappa B (NF-kB), which plays a crucial role in inflammatory responses.
Study on Anticancer Efficacy
A recent study investigated the efficacy of this compound in a mouse model of cancer. The results indicated a significant reduction in tumor size and weight compared to control groups. Histopathological analysis showed decreased proliferation markers in treated tissues, supporting its role as an effective anticancer agent.
Study on Antimicrobial Properties
Another study focused on the antimicrobial effects of various benzimidazole derivatives, including this compound. The results demonstrated strong activity against resistant strains of bacteria, suggesting its potential application in treating infections caused by multidrug-resistant organisms.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for [4-(1H-Benzimidazol-2-yl)phenyl]acetic acid, and how are reaction conditions optimized?
- Methodology : The compound is typically synthesized via condensation reactions. For example, refluxing 1-(1H-benzimidazol-2-yl)-2-(4-hydrazinylphenyl)ethanone with hydroxy acetic acid for 2 hours under controlled temperature, followed by recrystallization from methanol, yields derivatives like N'-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyaceto hydrazide . Reaction progress is monitored via TLC, and purification involves filtration and recrystallization. Optimization focuses on solvent selection (e.g., methanol), stoichiometry, and reflux duration to improve yield (typically 60–80%) .
Q. Which spectroscopic techniques are essential for characterizing this compound derivatives?
- Methodology :
- IR spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1650–1700 cm⁻¹, N-H stretches in benzimidazole at ~3200–3400 cm⁻¹) .
- ¹H-NMR : Confirms proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm, acetic acid protons at δ 3.5–4.0 ppm) using DMSO-d₆/CDCl₃ and TMS as an internal standard .
- Mass spectrometry : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. How is the anti-inflammatory activity of benzimidazole derivatives evaluated in preclinical studies?
- Methodology : The rat-paw-edema model is widely used. Wistar rats (100–200 g) are divided into control, test, and standard groups (n=6). Test compounds (e.g., 10 mg/kg) are administered orally, and edema reduction is measured after carrageenan injection. Activity is compared to indomethacin (standard). Derivatives like N’-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyaceto hydrazide show significant inhibition (p<0.05) .
Advanced Research Questions
Q. How can structural discrepancies in crystallographic data for benzimidazole derivatives be resolved?
- Methodology : Use the SHELX suite (e.g., SHELXL for refinement) to validate crystal structures. For high-resolution data, refine anisotropic displacement parameters and apply twin correction if twinning is detected. Cross-validate with spectroscopic data (e.g., NMR/IR) to resolve ambiguities in bond lengths or angles .
Q. What strategies address contradictions in biological activity data across benzimidazole derivatives?
- Methodology :
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., nitro vs. methoxy groups) on activity. Derivatives with electron-withdrawing groups (e.g., N-(3-nitrophenyl)acetamide) often exhibit enhanced anti-inflammatory effects .
- Dose-response studies : Test compounds at multiple concentrations (1–100 µM) to identify non-linear effects or toxicity thresholds.
- Molecular docking : Use software like AutoDock to predict binding affinities to targets (e.g., COX-2) and rationalize activity differences .
Q. How can synthetic yields of this compound derivatives be improved without compromising purity?
- Methodology :
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 4 hours to 30 minutes) and improves yield by 10–15% .
- Catalyst optimization : Use Lewis acids (e.g., ZnCl₂) to accelerate condensation steps.
- Green chemistry : Replace methanol with ionic liquids (e.g., [BMIM][BF₄]) for higher solubility and easier recovery .
Q. What advanced analytical approaches validate trace impurities in synthesized derivatives?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
